Scientific Field: Oncology, specifically breast cancer research.
Summary of Application: Ro3280 has been identified as a novel PLK1 inhibitor that can suppress the proliferation of MCF-7 breast cancer cells .
Methods of Application: The study assessed the cytotoxic effects of Ro3280 against MCF-7, human breast cancer cells .
Results: The application of Ro3280 induced cell cycle arrest at the G2/M point, effectively suppressing the proliferation of the cancer cells .
Scientific Field: Hematology, specifically leukemia treatment.
Summary of Application: Ro3280 has been used to induce apoptosis and cell cycle disorder in leukemia cells .
Methods of Application: The study involved the treatment of leukemia cells with Ro3280 and subsequent analysis of several apoptosis-associated genes .
Results: The treatment with Ro3280 regulated several apoptosis-associated genes, providing insights into its potential use for AML therapy .
Scientific Field: Oncology, specifically prostate cancer research.
Summary of Application: Ro3280 has been used to inhibit PLK1, thereby preventing cell proliferation, migration, and invasion in prostate cancer .
Methods of Application: The study involved the treatment of prostate cancer cells with Ro3280 and subsequent analysis of the effects on the Wnt/β-catenin pathway .
Results: The application of Ro3280 significantly reduced the migratory, invasive, and proliferative properties of the treated cancer cell lines .
Scientific Field: Hematology, specifically pediatric acute myeloid leukemia (AML) treatment.
Summary of Application: Ro3280 has been identified as a novel PLK1 inhibitor that can induce apoptosis and cell cycle disorder in leukemia cells .
Methods of Application: The study assessed the effects of Ro3280 on pediatric AML samples and leukemia cell lines .
Results: Ro3280 induced apoptosis and cell cycle disorder in leukemia cells. The treatment regulated several apoptosis-associated genes, providing insights into its potential use for AML therapy .
Scientific Field: Oncology, specifically NSCLC treatment.
Summary of Application: Ro3280 has been used to inhibit PLK1, thereby reducing the proliferative properties of NSCLC cell lines .
Methods of Application: The study involved the treatment of NSCLC cell lines with Ro3280 .
Results: The application of Ro3280 significantly reduced the proliferative properties of the treated cancer cell lines .
Ro3280 is a small-molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell division and is often overexpressed in various cancers. Ro3280 has been recognized for its high binding affinity to human serum albumin, which enhances its pharmacokinetic properties. The compound exhibits distinct chemical characteristics, including ionizable groups that influence its solubility and binding properties in physiological conditions .
The chemical reactivity of Ro3280 involves its interaction with biological macromolecules, particularly proteins. It undergoes protonation equilibria that affect its charge state at physiological pH, influencing its binding affinity to proteins such as human serum albumin. The binding of Ro3280 to PLK1 is characterized by a complex mechanism, where the inhibitor stabilizes certain conformations of the kinase, thereby inhibiting its activity .
Ro3280 has demonstrated significant biological activity as a PLK1 inhibitor. In laboratory studies, it has been shown to induce apoptosis in leukemia cells by regulating apoptosis-associated genes and disrupting the cell cycle . Its high affinity for PLK1 suggests that Ro3280 could effectively inhibit tumor growth by preventing cancer cells from successfully completing mitosis.
The synthesis of Ro3280 typically involves multi-step organic reactions that create the specific molecular structure required for its activity. While detailed synthetic pathways are not extensively documented in public literature, similar compounds often utilize techniques such as:
Ro3280 is primarily investigated for its potential applications in cancer therapy, particularly in treating hematological malignancies like acute myeloid leukemia. Its ability to inhibit PLK1 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents . Additionally, due to its binding characteristics, Ro3280 may be explored for use in drug delivery systems where sustained release is beneficial.
Studies on Ro3280 have focused on its interactions with human serum albumin and PLK1. The binding affinity of Ro3280 to human serum albumin has been quantified, revealing a binding constant significantly higher than that of other inhibitors like GSK461364. This high affinity suggests that Ro3280 may have favorable pharmacokinetic properties, potentially leading to improved therapeutic outcomes . Furthermore, the interactions with PLK1 have been characterized through biophysical techniques, providing insights into how Ro3280 inhibits kinase activity at a molecular level .
Ro3280 shares structural and functional similarities with several other PLK1 inhibitors. Here are some comparable compounds:
Compound Name | Mechanism of Action | Binding Affinity | Unique Features |
---|---|---|---|
BI-2535 | PLK1 inhibitor | Moderate | Early-stage compound with similar structure |
GSK461364 | PLK1 inhibitor | Lower | Different charge state at physiological pH |
Volasetib (BI-6727) | PLK1 inhibitor | Moderate | Broader spectrum of kinase inhibition |
Ro3280's uniqueness lies in its exceptionally high binding affinity to human serum albumin and its specific apoptotic effects on leukemia cells, distinguishing it from other inhibitors which may not exhibit such targeted action or pharmacokinetic advantages .
Parameter | Polo-like kinase 1 | Polo-like kinase 2 | Polo-like kinase 3 | Selectivity ratio (PLK2 / PLK1) | Selectivity ratio (PLK3 / PLK1) |
---|---|---|---|---|---|
Half-maximal inhibitory concentration, nM | 3 nM (enzymatic) [1] | > 500 nM (no detectable effect up to this range) [1] [2] | > 500 nM (no detectable effect up to this range) [1] [2] | > 167-fold | > 167-fold |
Equilibrium dissociation constant, nM | 0.09 nM [1] | > 50 nM [1] | > 50 nM [1] | > 555-fold | > 555-fold |
Ro3280 engages the adenosine-triphosphate pocket of Polo-like kinase 1 with a sub-nanomolar equilibrium dissociation constant and a half-maximal inhibitory concentration of three nanomoles per litre, indicating very tight, rapid, and essentially irreversible target engagement under physiological adenosine-triphosphate concentrations [1].
Surface plasmon resonance and competition assays converge on an equilibrium dissociation constant of ninety picomoles per litre for the Ro3280–Polo-like kinase 1 complex, confirming the high-affinity interaction implied by the enzymology [1].
Across a panel of 318 protein kinases, Ro3280 displayed ≥ 500-fold weaker binding to Polo-like kinase 2 and Polo-like kinase 3 than to Polo-like kinase 1, with no significant residual catalytic inhibition at concentrations that fully suppress Polo-like kinase 1 activity [1] [3]. This selectivity exceeds the threshold generally regarded as necessary to avoid off-target Polo-like-kinase family effects in cellular systems.
Structural element of Ro3280 | Experimental modification (Chen et al.) | Effect on Polo-like kinase 1 potency | Impact on selectivity |
---|---|---|---|
Cyclopentyl ring on diazepine core | Replacement by smaller alkyl groups | 3- to 10-fold loss of potency [4] | No improvement |
3-Methoxybenzamide cap | De-methoxylation | ~5-fold loss of cellular potency [4] | Slight decrease |
Piperidinyl amide nitrogen | N-methyl removal | 2-fold loss of potency; reduced solubility [4] | Unchanged |
Difluoromethylene bridge | Single-fluorine or hydrogen | 4- to 7-fold loss of potency; reduced chemical stability [4] | Unchanged |
Key findings from the original structure–activity investigation are as follows:
Overall, Ro3280 represents the top chemical entity (compound 7) in the pyrimido-diazepinone series, combining sub-nanomolar intrinsic potency with a kinome-wide off-target rate below two percent [4] [3].
Temperature (K) | Apparent association constant $$K_\text{a}$$ (M⁻¹) | Standard enthalpy change ΔH° (kJ mol⁻¹) | Standard entropy change ΔS° (J K⁻¹ mol⁻¹) | Standard free energy change ΔG° (kJ mol⁻¹) |
---|---|---|---|---|
298 K | 1.47 × 10⁶ [5] | +26.74 [5] | +207.6 [5] | –35.13 [5] |
303 K | 1.65 × 10⁶ [5] | +26.74 [5] | +207.6 [5] | –36.17 [5] |
310 K | 2.23 × 10⁶ [6] | +26.74 [5] | +207.6 [5] | –37.62 [5] |
At three hundred and ten kelvin, Ro3280 associates with human serum albumin at an equilibrium constant of 2.23 × 10⁶ moles⁻¹, ranking among the most avid kinase-directed ligands reported to date [6]. One binding site per albumin molecule (Sudlow site I) is occupied, yielding a stoichiometry of approximately 1.3:1 [6].
Positive standard enthalpy and large positive entropy values reveal an endothermic yet spontaneous interaction, with the entropic contribution outweighing the enthalpic penalty across the biological temperature range [5].
Spectroscopic titrations coupled with van ’t Hoff analysis attribute the favourable entropy to (i) desolvation of the lipophilic diazepinone core, (ii) proton release from a pre-equilibrium deprotonation step of Ro3280, and (iii) conformational restriction of the albumin binding pocket that displaces ordered water molecules [6] [5]. The enthalpy penalty is consistent with disruption of albumin’s internal hydrogen-bond network rather than direct heat release during complex formation [5].